

# A Head-to-Head Analysis of Emerging Therapies in Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-64 |           |
| Cat. No.:            | B12373295      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) represents a significant unmet medical need, with a dynamic pipeline of therapeutic candidates vying to be the first to market. This guide provides a comparative analysis of investigational drugs for NASH, with a special focus on the emerging class of  $17\beta$ -Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, alongside other key therapeutic classes in late-stage clinical development. The data presented herein is collated from publicly available clinical trial results and scientific publications.

## **HSD17B13** Inhibitors: A Novel Approach

Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma. This has propelled the development of HSD17B13 inhibitors as a promising therapeutic strategy. These agents aim to phenocopy the protective genetic variants by inhibiting the enzymatic activity of HSD17B13, which is believed to be involved in hepatic lipid metabolism and inflammation.

Currently, HSD17B13 inhibitors are in early-stage clinical development. As such, direct head-to-head comparative efficacy data with late-stage candidates is not yet available. This guide will first present the available data on HSD17B13 inhibitors and then provide a comparative overview of other NASH drug candidates with more mature clinical data.

#### Featured HSD17B13 Inhibitor: INI-822



INI-822, developed by Inipharm, is a first-in-class, orally-delivered small molecule inhibitor of HSD17B13. It is currently in Phase 1 clinical trials.[1][2][3] Preclinical data has shown that INI-822 potently and selectively inhibits HSD17B13.[1] In animal models, treatment with INI-822 led to improvements in markers of liver homeostasis, including a reduction in liver transaminases.[1] Furthermore, in a human liver-on-a-chip model of NASH, INI-822 demonstrated anti-fibrotic effects.[2][4]

Other HSD17B13 inhibitors in development include RNA interference (RNAi) therapeutics, such as ALN-HSD (Alnylam and Regeneron) and ARO-HSD (Arrowhead Pharmaceuticals), which aim to reduce the expression of the HSD17B13 protein. Phase 1 data for ALN-HSD has shown a dose-dependent reduction in HSD17B13 mRNA in the liver.[5]

# Comparative Analysis of Late-Stage NASH Drug Candidates

The following tables summarize the quantitative data from key clinical trials of prominent NASH drug candidates, categorized by their mechanism of action. It is important to note that these trials were not conducted head-to-head, and direct comparisons should be made with caution due to differences in study populations, trial designs, and endpoint definitions.

#### Thyroid Hormone Receptor-β (THR-β) Agonist



| Drug<br>Candidate | Company                     | Trial (Phase)              | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                                                                                                                                                                                                                     | Key<br>Safety/Tolerabi<br>lity Findings                                                                          |
|-------------------|-----------------------------|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Resmetirom        | Madrigal<br>Pharmaceuticals | MAESTRO-<br>NASH (Phase 3) | NASH Resolution (no worsening of fibrosis): - 25.9% (80mg) vs. 9.7% (p<0.001)[6] - 29.9% (100mg) vs. 9.7% (p<0.001)[6] Fibrosis Improvement ≥1 stage (no worsening of NASH): - 24.2% (80mg) vs. 14.2% (p<0.001) [6] - 25.9% (100mg) vs. 14.2% (p<0.001) [6] LDL-C Reduction (at week 24):13.6% (80mg) vs. 0.1% (p<0.001)[6]16.3% (100mg) vs. 0.1% (p<0.001)[6] | Generally well-tolerated. Most common adverse events were mild to moderate, transient diarrhea and nausea.[6][7] |

# Farnesoid X Receptor (FXR) Agonist



| Drug<br>Candidate         | Company                      | Trial (Phase)           | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                                                | Key<br>Safety/Tolerabi<br>lity Findings                                                                                                                                               |
|---------------------------|------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Obeticholic Acid<br>(OCA) | Intercept<br>Pharmaceuticals | REGENERATE<br>(Phase 3) | Fibrosis Improvement ≥1 stage (no worsening of NASH) at Month 18: - 22.4% (25mg) vs. 9.6% (p<0.0001)[8][9] NASH Resolution (no worsening of fibrosis): - Not statistically significant[8] | Pruritus was the most common adverse event.[9] Increases in LDL cholesterol were also observed. The FDA has not approved OCA for NASH due to an unfavorable risk-benefit profile.[10] |

# Peroxisome Proliferator-Activated Receptor (PPAR) Agonists



| Drug<br>Candidate          | Company             | Trial (Phase)     | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                                                                                                                                                         | Key<br>Safety/Tolerabi<br>lity Findings                                                                    |
|----------------------------|---------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Lanifibranor<br>(pan-PPAR) | Inventiva<br>Pharma | NATIVE (Phase 2b) | SAF Score Decrease ≥2 points (no worsening of fibrosis): - 49% (1200mg) vs. 27% (p=0.004) [11][12] NASH Resolution (no worsening of fibrosis): - Statistically significant at both 800mg and 1200mg doses[11] Fibrosis Improvement ≥1 stage (no worsening of NASH): - Statistically significant at | Generally well-tolerated. Adverse events included diarrhea, nausea, peripheral edema, and weight gain.[13] |

# **Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist**



| Drug<br>Candidate | Company      | Trial (Phase) | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                                                      | Key<br>Safety/Tolerabi<br>lity Findings                                         |
|-------------------|--------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Semaglutide       | Novo Nordisk | Phase 2       | NASH Resolution (no worsening of fibrosis): - 59% (0.4mg) vs. 17% (p<0.001)[14][15] Fibrosis Improvement ≥1 stage (no worsening of NASH): - Not statistically significant (43% vs. 33%)[15][16] | Gastrointestinal side effects (nausea, constipation, vomiting) were common.[16] |

## Fibroblast Growth Factor 21 (FGF21) Analogs



| Drug<br>Candidate | Company               | Trial (Phase)          | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                                                                                                    | Key<br>Safety/Tolerabi<br>lity Findings                                            |
|-------------------|-----------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Pegozafermin      | 89bio                 | ENLIVEN (Phase<br>2b)  | Fibrosis Improvement ≥1 stage (no worsening of NASH): - 26% (30mg weekly) vs. 7%[17] - 27% (44mg every 2 weeks) vs. 7% [17] NASH Resolution (no worsening of fibrosis): - 23% (30mg weekly) vs. 2%[17] - 26% (44mg every 2 weeks) vs. 2% [17] | Generally well-tolerated. Most common adverse events were diarrhea and nausea.[17] |
| Efruxifermin      | Akero<br>Therapeutics | BALANCED<br>(Phase 2a) | Fibrosis Improvement ≥1 stage (no worsening of NASH) at 16 weeks: - 48% (all EFX-treated patients) NASH Resolution (no worsening of fibrosis) at 16 weeks: - 48% (all EFX-treated patients)                                                   | Most common<br>adverse events<br>were grade 1-2<br>gastrointestinal<br>events.[18] |



Stearoyl-CoA Desaturase 1 (SCD1) Modulator

| Drug<br>Candidate | Company                   | Trial (Phase)        | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                                                                                                          | Key<br>Safety/Tolerabi<br>lity Findings |
|-------------------|---------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Aramchol          | Galmed<br>Pharmaceuticals | ARREST (Phase<br>2b) | NASH Resolution (no worsening of fibrosis): - 16.7% (600mg) vs. 5% [19][20] Fibrosis Improvement ≥1 stage (no worsening of NASH): - 29.5% (600mg) vs. 17.5%[19][20] | Safe and well-<br>tolerated.[19]        |

**Galectin-3 Inhibitor** 

| Drug<br>Candidate | Company                  | Trial (Phase)            | Key Efficacy<br>Endpoints (vs.<br>Placebo)                                        | Key<br>Safety/Tolerabi<br>lity Findings                                                                            |
|-------------------|--------------------------|--------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Belapectin        | Galectin<br>Therapeutics | NAVIGATE<br>(Phase 2b/3) | Prevention of new varices (primary endpoint): - Not statistically significant[21] | Safe but did not significantly improve fibrosis or hepatic venous pressure gradient in a prior phase 2b study.[22] |

## **Experimental Protocols**

While detailed, step-by-step protocols for these proprietary clinical trials are not publicly available, the general methodologies for key assessments are outlined below.

#### Validation & Comparative





Liver Biopsy and Histological Assessment: Liver biopsies are the gold standard for diagnosing and staging NASH and fibrosis. The general procedure involves:

- Biopsy Collection: A liver biopsy is obtained at baseline and at the end of treatment (typically after 52 to 72 weeks).
- Tissue Processing: The tissue is fixed, embedded in paraffin, and sectioned.
- Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphology and with a collagen-specific stain like Masson's trichrome or Sirius red for fibrosis assessment.
- Histological Scoring: Pathologists, often blinded to treatment allocation, evaluate the biopsies using standardized scoring systems. The most common is the NAFLD Activity Score (NAS), which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is often required for trial inclusion. Fibrosis is staged on a scale of F0 (no fibrosis) to F4 (cirrhosis).
- Primary Histological Endpoints: The two main endpoints accepted by regulatory agencies for conditional approval are:
  - NASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
  - Fibrosis Improvement: A decrease of at least one fibrosis stage with no worsening of NASH.

Non-Invasive Tests (NITs): A variety of non-invasive markers are used to assess liver health and response to treatment. These include:

#### Imaging:

- Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): To quantify the amount of fat in the liver.
- Transient Elastography (FibroScan®): To measure liver stiffness as an indicator of fibrosis.
- Blood-based Biomarkers:



- Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are markers of liver injury.
- Markers of Fibrosis: Such as the Fibrosis-4 (FIB-4) index, Enhanced Liver Fibrosis (ELF) score, and Pro-C3.

### **Visualizing the Pathways and Processes**

To better understand the underlying biology and experimental design, the following diagrams have been generated.



Click to download full resolution via product page

Caption: Proposed mechanism of HSD17B13 and its inhibition by INI-822 in hepatocytes.





Click to download full resolution via product page

Caption: A generalized workflow for a placebo-controlled NASH clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. inipharm.com [inipharm.com]
- 3. HSD17B13-NASH Therapeutic Emerging Target DIMA Biotechnology [dimabio.com]
- 4. inipharm.com [inipharm.com]
- 5. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 6. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 7. Madrigal Announces Positive Topline Results from the Pivotal Phase 3 MAESTRO-NASH Clinical Trial of Resmetirom for the Treatment of NASH and Liver Fibrosis | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 8. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) press release [natap.org]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. Inventiva's lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH) Inventiva Pharma [inventivapharma.com]
- 12. Inventiva's lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 13. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]



- 16. mediacdn.gi.org [mediacdn.gi.org]
- 17. medscape.com [medscape.com]
- 18. Efruxifermin in non-alcoholic steatohepatitis: a randomized, double-blind, placebo-controlled, phase 2a trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cris.technion.ac.il [cris.technion.ac.il]
- 20. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hcplive.com [hcplive.com]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- To cite this document: BenchChem. [A Head-to-Head Analysis of Emerging Therapies in Nonalcoholic Steatohepatitis (NASH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373295#head-to-head-study-of-hsd17b13-in-64-and-other-nash-drug-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com